molecular formula C10H20F2 B1670032 1,10-Difluorodecane CAS No. 334-63-4

1,10-Difluorodecane

Cat. No. B1670032
CAS RN: 334-63-4
M. Wt: 178.26 g/mol
InChI Key: ADWRJBGWKKLYBU-UHFFFAOYSA-N
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Description

Decane, 1,10-difluoro- is a biochemical.

Scientific Research Applications

Environmental Impact and Detection

Perfluorodecalin, a related compound, has been studied for its potential medical uses and implications for global warming. It is a potent greenhouse gas, and its atmospheric presence has been documented, necessitating careful consideration of its emissions and usage to mitigate climate change impacts (Shine et al., 2005).

Material Science Applications

The orientation and structural behavior of fluorocarbon compounds at interfaces are crucial for understanding their applications in material science. Studies on molecules like 1H,1H,10H,10H-perfluorodecane-1,10-diol have shed light on their orientation effects, which are essential for designing surface coatings and films with desired properties (Fukuhara et al., 2014).

Biomedical Research

Research on the reactivity and potential of fluorinated compounds for medical applications continues to evolve. For instance, the radical addition of perfluorinated alkyl groups to materials like graphene showcases the potential for creating functionalized surfaces for biomedical applications (Hamilton et al., 2010).

Environmental Chemistry

The degradation and transformation of fluorotelomer alcohols in environmental systems have been extensively studied. These compounds, including 1,10-Difluorodecane and its derivatives, degrade into perfluorocarboxylic acids, which have significant environmental persistence and bioaccumulation potential (Zhao & Zhu, 2017).

Polymer and Material Development

The synthesis of novel polyurethanes incorporating long-segment fluorinated chain extenders demonstrates the application of fluorinated compounds in creating materials with unique properties, such as enhanced biodegradability and mechanical strength (Li et al., 2018).

Electronics and Photonics

Fluorinated compounds play a significant role in the development of organic field-effect transistors and light-emitting diodes, where their unique electronic properties are leveraged to improve device performance and stability (Yasuda et al., 2005).

properties

IUPAC Name

1,10-difluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWRJBGWKKLYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCF)CCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187039
Record name Decane, 1,10-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334-63-4
Record name Decane, 1,10-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1,10-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-Difluorodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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